molecular formula C19H12FN3O2 B2829010 2-(1,3-benzoxazol-2-yl)-4-(5-fluoro-1H-indol-3-yl)-3-oxobutanenitrile CAS No. 1384603-79-5

2-(1,3-benzoxazol-2-yl)-4-(5-fluoro-1H-indol-3-yl)-3-oxobutanenitrile

Cat. No. B2829010
CAS RN: 1384603-79-5
M. Wt: 333.322
InChI Key: SRAQHXDKHDOESK-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-yl)-4-(5-fluoro-1H-indol-3-yl)-3-oxobutanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmaceutical agent. This compound is also known as BFI-226 and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.

Scientific Research Applications

Photophysical Properties of Benzoxazole Derivatives

Benzoxazole derivatives have been explored for their unique photophysical properties. A study on benzoxazol-5-yl-alanine derivatives, possessing aromatic hydrocarbon substituents, demonstrated significant photophysical characteristics such as long-wavelength absorption and emission bands, high molar absorption coefficient, high fluorescence quantum yield, and short fluorescence lifetime compared to methyl-substituted counterparts. These properties make them of interest for applications in fluorescence-based sensing and imaging technologies (Guzow et al., 2003).

Application in PET Imaging for Alzheimer's Disease

Fluorinated benzoxazole derivatives have been evaluated as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. Two radiofluoro-pegylated phenylbenzoxazole derivatives showed high affinity for Aβ(1-42) aggregates and confirmed the affinity in in vitro and ex vivo autoradiography with sections of post-mortem Alzheimer's disease brain and transgenic mouse brain. Their fast uptake and washout from the brain, along with excellent binding to Aβ plaques, suggest their utility as PET agents for detecting Aβ plaques in the living human brain (Cui et al., 2012).

Sensing Applications

Benzoxazole and its derivatives have been applied in developing fluorescent probes for sensing pH and metal cations. For instance, certain benzoxazole derivatives were found sensitive to pH changes and selective in metal cation sensing, attributed to the high acidity of the fluorophenol moiety. This selectivity and sensitivity highlight their potential in creating specific sensors for environmental and biological applications (Tanaka et al., 2001).

Novel Synthetic Pathways

Research has also focused on the synthesis of novel benzoxazole-containing compounds with potential bioactive properties. For example, the synthesis of new benzothiazole derivatives from 2-(benzo[d]thiazol-2-yl)-4-chloro-3-oxobutanenitrile has been reported, highlighting the versatility of these compounds in drug development and material science (Zaki et al., 2006).

properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)-4-(5-fluoro-1H-indol-3-yl)-3-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O2/c20-12-5-6-15-13(8-12)11(10-22-15)7-17(24)14(9-21)19-23-16-3-1-2-4-18(16)25-19/h1-6,8,10,14,22H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAQHXDKHDOESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(C#N)C(=O)CC3=CNC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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